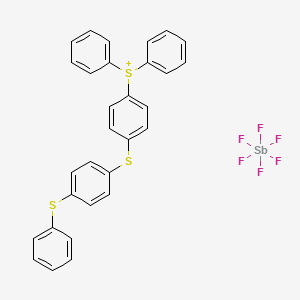

Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, (OC-6-11)-hexafluoroantimonate(1-)

CAS No.: 101200-61-7

Cat. No.: VC20310326

Molecular Formula: C30H23F6S3Sb

Molecular Weight: 715.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101200-61-7 |

|---|---|

| Molecular Formula | C30H23F6S3Sb |

| Molecular Weight | 715.5 g/mol |

| IUPAC Name | diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluoroantimony(1-) |

| Standard InChI | InChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6 |

| Standard InChI Key | DUCPVRKQKDQDKF-UHFFFAOYSA-H |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F |

Introduction

Chemical Identity and Nomenclature

The compound is systematically named diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)sulfonium hexafluoroantimonate(1−) and is classified under the CAS registry number 71449-78-0 . Its molecular formula is C₂₄H₁₉F₆S₂Sb, with a molecular weight of 607.3 g/mol . Synonyms include Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate and S-4-Thiophenoxyphenyl-S,S-diphenylsulfonium hexafluoroantimonate(1−) .

Key Identifiers:

Synthesis and Manufacturing

The synthesis of this sulfonium salt involves a multistep reaction sequence, as detailed in patent EP1350789B1 . A representative method includes:

-

Reaction of Diphenyl Sulfoxide and Diphenyl Sulfide:

-

Diphenyl sulfoxide (4.05 g, 20.0 mmol) is combined with acetic acid and hexafluorophosphoric acid (75% aqueous solution) .

-

Acetic anhydride (13.99 g, 137 mmol) is added dropwise under cooling, followed by the addition of diphenyl sulfide (3.61 g, 19.4 mmol) .

-

The mixture is stirred at room temperature, yielding a reaction concentration of 24% .

-

-

Purification:

Key Reaction Parameters:

-

Molar Ratio: Sulfuric acid is used in 0.5–4.0 times the stoichiometric amount relative to precursors .

-

Solvents: Dichloromethane, ethyl acetate, or acetonitrile are employed to dissolve intermediates .

Molecular Structure and Coordination Geometry

The compound features a sulfonium cation and a hexafluoroantimonate anion (SbF₆⁻). The sulfonium center is bonded to three aromatic groups: two diphenyl moieties and a 4-((4-(phenylthio)phenyl)thio)phenyl substituent . The (OC-6-11) designation refers to the octahedral coordination geometry of the hexafluoroantimonate anion, where six fluorine atoms surround the antimony center .

Structural Highlights:

-

Aromatic Stacking: The phenyl groups facilitate π-π interactions, enhancing thermal stability.

-

Rotatable Bonds: Five rotatable bonds in the cation allow conformational flexibility .

Physicochemical Properties

The compound’s low hydrogen bond donor count (0) and high acceptor count (8) suggest compatibility with hydrophobic matrices, making it suitable for polymer blends .

Applications in Industry and Research

Photopolymerization Initiator

Upon UV irradiation, the sulfonium cation undergoes heterolytic cleavage, generating a strong Brønsted acid (HSbF₆) that initiates cationic polymerization of epoxides and vinyl ethers . This property is exploited in:

-

Photoresists: Acts as a photoacid generator (PAG) in lithography for semiconductor manufacturing .

-

Coatings: UV-curable coatings for automotive and electronics.

Thermal Latent Curing Agent

At elevated temperatures (>70°C), the compound accelerates epoxy resin curing without premature reaction, enabling single-component adhesives with extended shelf lives .

Catalysis

The hexafluoroantimonate anion serves as a weakly coordinating counterion, enhancing the reactivity of the sulfonium cation in Friedel-Crafts alkylation and Diels-Alder reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume